REACTION_CXSMILES
|
C(O)(C(F)(F)F)=[O:2].S(=O)(=O)(O)O.[NH2:13][C:14]1[N:19]=[C:18]([C:20]2[NH:24][C:23]([C:25]3[CH:30]=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:28]=[CH:27][C:26]=3[Cl:35])=[C:22]([C:36]#[N:37])[CH:21]=2)[CH:17]=[CH:16][N:15]=1.N>O>[NH2:13][C:14]1[N:19]=[C:18]([C:20]2[NH:24][C:23]([C:25]3[CH:30]=[C:29]([C:31]([F:33])([F:34])[F:32])[CH:28]=[CH:27][C:26]=3[Cl:35])=[C:22]([C:36]([NH2:37])=[O:2])[CH:21]=2)[CH:17]=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
5-(2-amino-pyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=N1)C1=CC(=C(N1)C1=C(C=CC(=C1)C(F)(F)F)Cl)C#N
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 8 h at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
finally dried in a vacuum oven at 50° C.
|
Reaction Time |
8 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)C1=CC(=C(N1)C1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |